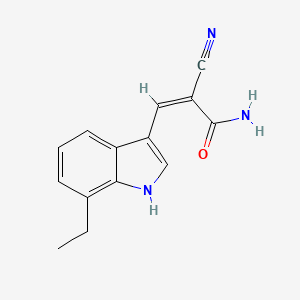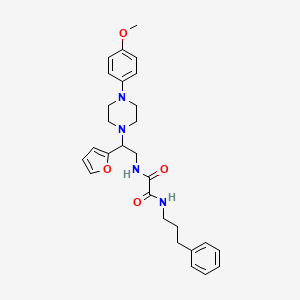![molecular formula C16H21N5O3S2 B2826005 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 886939-93-1](/img/structure/B2826005.png)
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a unique chemical with the molecular formula C16H21N5O3S2 . It’s primarily intended for research use and not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound is based on the 1,3,4-thiadiazole heterocyclic ring, which is a bioisostere of pyrimidine . This allows it to disrupt processes related to DNA replication .Wissenschaftliche Forschungsanwendungen
Metabolism and Bioavailability
- Metabolite Profiling and Excretion Kinetics : Research on compounds structurally related to the requested chemical, such as lysmeral (2-(4-tert-butylbenzyl)propionaldehyde), highlights the significance of understanding the metabolic pathways and excretion kinetics of fragrance compounds. For instance, a study on human metabolism and excretion kinetics of lysmeral after a single oral dosage identified specific biomarkers of exposure, which are crucial for biomonitoring applications (Scherer et al., 2017). This indicates the importance of metabolic studies in assessing human exposure to such compounds.
Environmental Biomonitoring
- Trends in Environmental Exposure : Research on lysmeral also provides insights into environmental biomonitoring. A study analyzing urine samples from the Environmental Specimen Bank revealed a decreasing trend over time in human exposure to lysmeral, reflecting changes in usage patterns of fragrance chemicals over the years (Scherer et al., 2020). This research has implications for understanding the environmental and health impacts of synthetic fragrance compounds.
Pharmacokinetics
- Understanding Drug Metabolism : Although not directly related to the requested compound, studies on similar compounds, like acetaminophen, offer insights into pharmacokinetics and drug metabolism, which are crucial for drug development and safety assessment. For example, research on acetaminophen metabolism in humans provided detailed insights into its metabolic pathways and the formation of various metabolites (Mrochek et al., 1974). Understanding these pathways is essential for predicting drug interactions and potential toxicities.
Analytical Method Development
- Development of Analytical Methods for Metabolite Detection : The development of sensitive and selective analytical methods is crucial for detecting and quantifying metabolites of complex compounds. Research on lysmeral metabolites demonstrates the development of LC-MS/MS methods for analyzing metabolites in urine, which is vital for human biomonitoring studies and exposure assessment (Scherer et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S2/c1-16(2,3)19-13(23)18-14-20-21-15(26-14)25-9-12(22)17-10-5-7-11(24-4)8-6-10/h5-8H,9H2,1-4H3,(H,17,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPCTRUGNZGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2825925.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]but-2-enamide](/img/structure/B2825926.png)
![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2825927.png)
![1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2825931.png)

![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2825934.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2825935.png)
![5-(1,3,4-Thiadiazol-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2825936.png)

![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2825940.png)
![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)
![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2825943.png)
